2-nitroso-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Nitroso-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a CuCl and 6-methylpicolinic acid catalytic system . Another method employs microwave-assisted reactions, which have been shown to be efficient for the preparation of pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitroso-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Nitroso-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4) by binding to the hinge region and β-sheets of the protein, thereby preventing its activity . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Nitroso-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use as a building block in the synthesis of Janus kinase inhibitors.
7H-pyrrolo[2,3-d]pyrimidine derivatives: These compounds have been studied for their potential as kinase inhibitors and anti-cancer agents.
The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other derivatives.
Properties
Molecular Formula |
C6H4N4O |
---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-nitroso-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H4N4O/c11-10-6-8-3-4-1-2-7-5(4)9-6/h1-3H,(H,7,8,9) |
InChI Key |
JJPNGQHDIYNYAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)N=O |
Origin of Product |
United States |
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